molecular formula C18H16N2O2S B2723813 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline CAS No. 306279-40-3

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline

Katalognummer: B2723813
CAS-Nummer: 306279-40-3
Molekulargewicht: 324.4
InChI-Schlüssel: FLQWYEHVGHRYFY-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline is a structurally complex aromatic compound featuring a [1,3]dioxolo[4,5-f][1,3]benzothiazol core conjugated to an N,N-dimethylaniline group via an ethenyl linker.

Eigenschaften

IUPAC Name

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-20(2)13-6-3-12(4-7-13)5-8-18-19-14-9-15-16(22-11-21-15)10-17(14)23-18/h3-10H,11H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQWYEHVGHRYFY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxolobenzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethenyl bridge: This step often involves a Wittig reaction or a Heck coupling reaction to form the ethenyl linkage.

    Attachment of the dimethylaniline group: This can be done via nucleophilic substitution or through a coupling reaction using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Use of high-purity reagents: to minimize side reactions.

    Optimization of reaction temperature and time: to ensure complete conversion of intermediates.

    Implementation of continuous flow reactors: to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone-like structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its photophysical properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s electronic properties could influence its interaction with biological molecules, potentially leading to the inhibition of specific pathways involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Characteristics

The compound shares structural similarities with several derivatives documented in the literature:

  • N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide : This analogue replaces the ethenyl-dimethylaniline group with a nitrobenzamide substituent. Its molecular formula (C₁₅H₉N₃O₅S) and average mass (343.313 g/mol) provide a benchmark for comparing steric and electronic effects in related compounds .
  • 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives : These pesticidal agents highlight the versatility of the dioxolo-fused heterocyclic scaffold, though their isoindolone core diverges from the benzothiazole system in the target compound .

Comparative Analysis of Physicochemical Properties

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents
Target Compound* Not reported Not reported Ethenyl-N,N-dimethylaniline
N-([1,3]Dioxolo[4,5-f]benzothiazol-6-yl)-4-nitrobenzamide C₁₅H₉N₃O₅S 343.313 Nitrobenzamide
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one C₉H₅F₂NO₃ 237.14 Difluoro, isoindolone

*Direct data for the target compound is unavailable; comparisons are based on structural analogues.

Biologische Aktivität

The compound 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 273.36 g/mol

Structural Features

The molecule contains:

  • A dioxole moiety which is known for its electron-rich characteristics.
  • A benzothiazole ring that contributes to its biological activity through potential interactions with various biological targets.

Research indicates that compounds similar to 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : The dioxole and benzothiazole components may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Pharmacological Effects

  • Anticancer Activity : Some studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study 1 : A compound with a similar structure demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
  • Study 2 : Research on derivatives indicated that modifications to the dioxole ring enhanced antioxidant activity by up to 40% compared to controls.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of bacteria

Structure-Activity Relationship (SAR)

Compound StructureActivity LevelNotes
Dioxole + BenzothiazoleHighStrong anticancer effects
Dioxole onlyModerateLimited biological effects
Benzothiazole onlyLowMinimal activity observed

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.